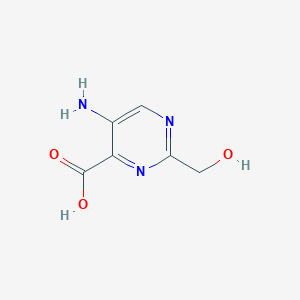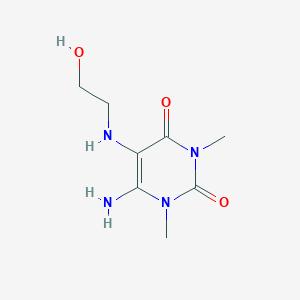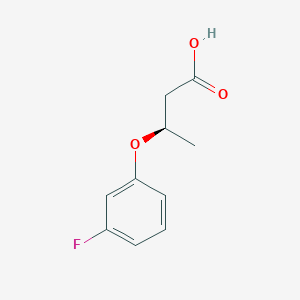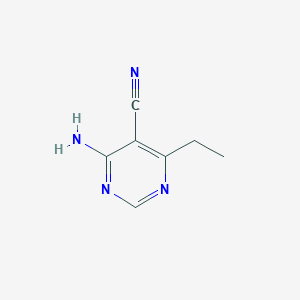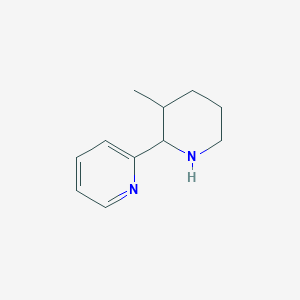
2-(3-Methylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and organic synthesis. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom in a non-aromatic form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the alkylation of a pyridine derivative with a piperidine derivative. For instance, the reaction between 2-bromopyridine and 3-methylpiperidine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of this compound .
化学反応の分析
Types of Reactions: 2-(3-Methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-(3-Methylpiperidin-2-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of 2-(3-Methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding .
類似化合物との比較
2-Methylpyridine: A simpler analog with only a methyl group attached to the pyridine ring.
3-Methylpiperidine: A simpler analog with only a methyl group attached to the piperidine ring.
2-(3-Methylpiperidin-2-yl)quinoline: A compound with a quinoline ring instead of a pyridine ring.
Uniqueness: 2-(3-Methylpiperidin-2-yl)pyridine is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2-(3-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-3,6-7,9,11,13H,4-5,8H2,1H3 |
InChIキー |
DPPDRYMDORAQKF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCNC1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



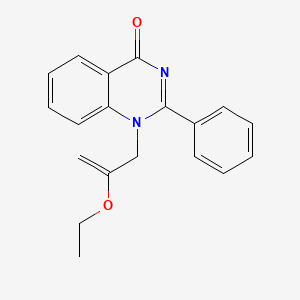

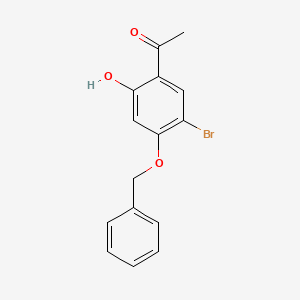

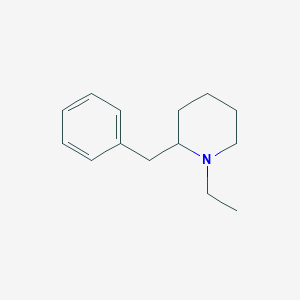
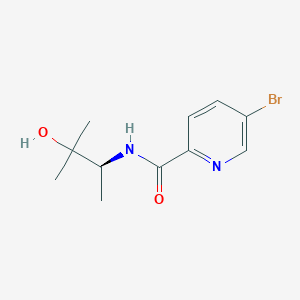
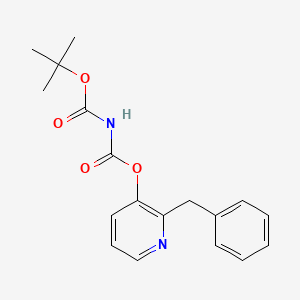

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
